3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Scientific Research Applications
Antidepressant and Anxiolytic Applications
Compounds with the imidazo[2,1-f]purine-2,4(3H,8H)-dione skeleton have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, showing potential as antidepressant and anxiolytic agents. For example, a study revealed potent serotonin receptor ligands with weak inhibitory potencies for phosphodiesterases, suggesting these derivatives could serve as lead compounds for developing antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Anticonvulsant Activity
Another research direction involves the synthesis and testing of imidazo[2,1-f]purine derivatives for anticonvulsant activity. Analogs have been synthesized and demonstrated varying degrees of activity against seizures in models, highlighting the potential of these compounds in developing new anticonvulsant drugs (Kelley et al., 1995).
Future Directions
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6O3/c1-16-17(2)31-20-21(26-23(31)29(16)10-6-9-28-11-13-34-14-12-28)27(3)24(33)30(22(20)32)15-18-7-4-5-8-19(18)25/h4-5,7-8H,6,9-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVYJUVLJDKDNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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